molecular formula C21H26N2O4 B2982944 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946380-00-3

2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2982944
CAS RN: 946380-00-3
M. Wt: 370.449
InChI Key: SMOQPIVTESCPKV-UHFFFAOYSA-N
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Description

2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Reactivity and Chemical Transformations

The study by Pailloux et al. (2007) outlines synthetic pathways for related acetamides and their chemical oxidation processes. These processes generate distinct products, highlighting the compound's reactivity and potential for creating various derivatives. The outcomes of such oxidations provide insights into the structural modifications and reactivity channels available for similar compounds.

Synthesis of Pyrimidine and Piperidone Derivatives

In another relevant investigation, Klimova et al. (2013) demonstrated the formation of pyrimidine and piperidone derivatives through a three-component reaction involving tautomeric amidines. This study showcases the versatility of related compounds in synthesizing structurally diverse molecules, which could have implications in material science and pharmaceuticals.

Coordination Complexes and Antioxidant Activity

The research conducted by Chkirate et al. (2019) explores the synthesis and characterization of coordination complexes derived from pyrazole-acetamide and their antioxidant activities. This work underscores the potential biomedical applications of such compounds, particularly in the development of new antioxidant agents.

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on bioactive benzothiazolinone acetamide analogs by Mary et al. (2020) investigated their photovoltaic efficiency and ligand-protein interactions. The findings suggest the utility of acetamide derivatives in dye-sensitized solar cells (DSSCs) and their potential in drug design through molecular docking studies with Cyclooxygenase 1 (COX1).

Anticancer Activity

Karaburun et al. (2018) synthesized 1H-inden-1-one substituted (heteroaryl)acetamide derivatives to evaluate their anticancer activity. Their research, Karaburun et al. (2018), highlighted a specific compound's significant growth inhibition effects against various cancer cell lines, pointing towards the therapeutic potential of such acetamide derivatives.

properties

IUPAC Name

2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-5-7-17(8-6-15)14-27-20-12-23(16(2)10-19(20)24)13-21(25)22-11-18-4-3-9-26-18/h5-8,10,12,18H,3-4,9,11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOQPIVTESCPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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